molecular formula C9H15NO7P2 B15166077 ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) CAS No. 195000-04-5

({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)

Cat. No.: B15166077
CAS No.: 195000-04-5
M. Wt: 311.17 g/mol
InChI Key: SQDIFGUZSZTPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) is a compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel {[(2-hydroxyethyl)amino]methyl}phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.

Industrial Production Methods

While specific industrial production methods for ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the enzyme from catalyzing its natural substrate . This inhibition is crucial in regulating various physiological processes and can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) stands out due to its specific structure, which allows it to interact uniquely with enzymes and other biological targets

Properties

CAS No.

195000-04-5

Molecular Formula

C9H15NO7P2

Molecular Weight

311.17 g/mol

IUPAC Name

[[2-(4-hydroxyphenyl)ethylamino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C9H15NO7P2/c11-8-3-1-7(2-4-8)5-6-10-9(18(12,13)14)19(15,16)17/h1-4,9-11H,5-6H2,(H2,12,13,14)(H2,15,16,17)

InChI Key

SQDIFGUZSZTPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(P(=O)(O)O)P(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.